

Application Notes and Protocols for In Vitro ClpB ATPase Activity Assay

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Compound of Interest

Compound Name: *ClpB-IN-1*

Cat. No.: *B10855034*

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Introduction

The bacterial chaperone ClpB, a member of the Hsp100/Clp family of AAA+ ATPases (ATPases Associated with diverse cellular Activities), plays a crucial role in bacterial survival under stress conditions by disaggregating and reactivating denatured proteins.^{[1][2]} This function is critically dependent on its ATPase activity. In collaboration with the DnaK/DnaJ/GrpE chaperone system, ClpB utilizes the energy from ATP hydrolysis to remodel protein aggregates.^{[1][3][4]} The essential role of ClpB in bacterial proteostasis and its involvement in the virulence of several pathogens make it an attractive target for the development of novel antimicrobial agents.^[5]

This document provides a detailed protocol for an in vitro ATPase activity assay of ClpB, which can be readily adapted for the screening and characterization of potential inhibitors. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using the malachite green reagent.

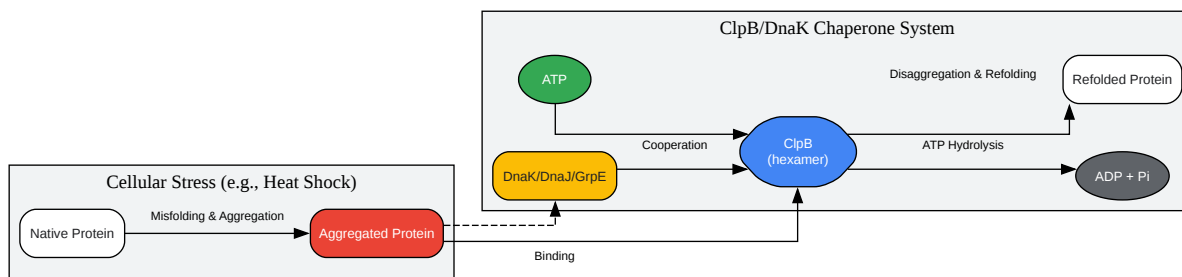
Principle of the Assay

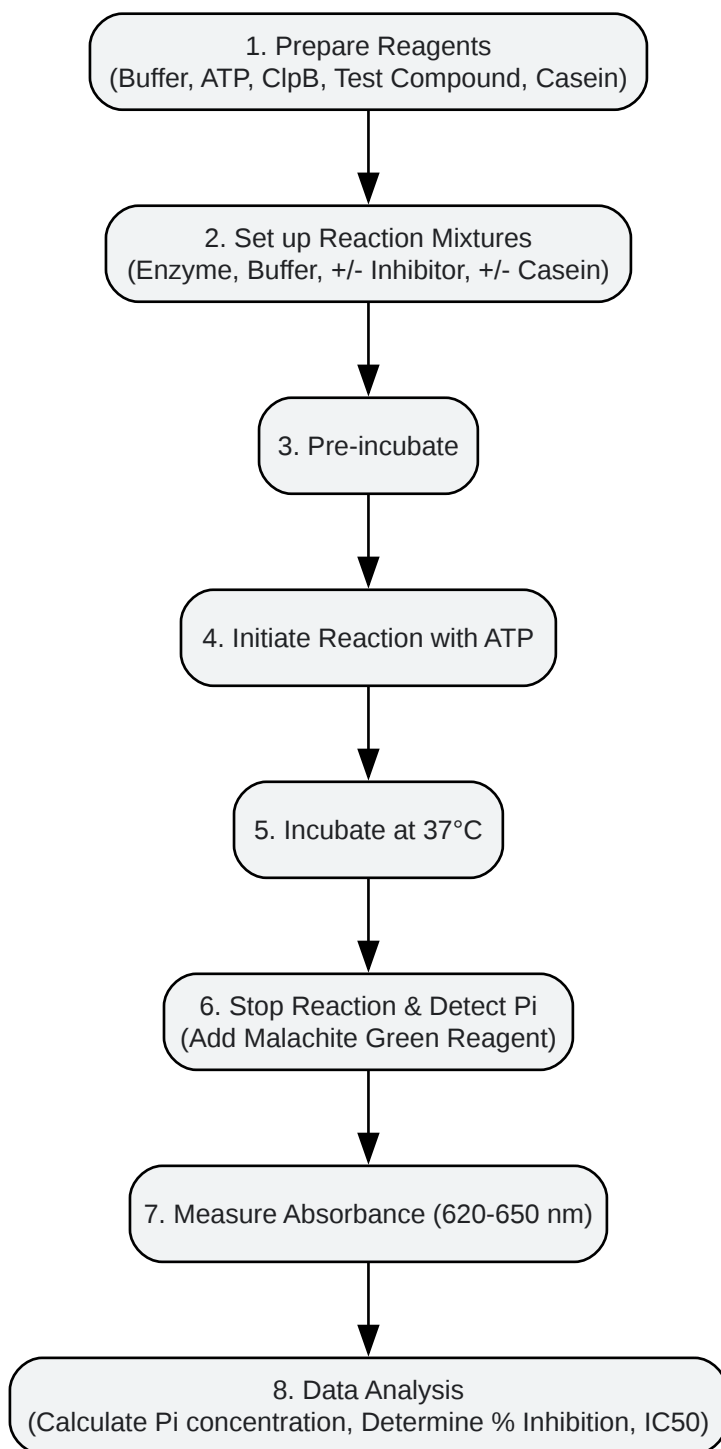
The ClpB ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction is stopped, and the released Pi forms a colored complex with malachite green and molybdate in an acidic solution. The absorbance of this complex is measured at approximately 620-650 nm, and the concentration of Pi is determined from a standard curve. The inhibition of ClpB ATPase activity by a test compound

can be assessed by measuring the decrease in Pi generation in the presence of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of ClpB-mediated protein disaggregation and the workflow for the in vitro ATPase activity assay.





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